molecular formula C18H17ClN2OS3 B2720514 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one CAS No. 880456-90-6

2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one

Cat. No.: B2720514
CAS No.: 880456-90-6
M. Wt: 408.98
InChI Key: VLFLVPADINIHHK-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one is a useful research compound. Its molecular formula is C18H17ClN2OS3 and its molecular weight is 408.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

Research on related chemical structures has led to the synthesis of compounds with potential central nervous system depressant activity. For instance, the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives demonstrated marked sedative action, highlighting the therapeutic potential of such compounds in medicinal chemistry (Manjunath et al., 1997).

Antimicrobial Studies

Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to possess good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests the applicability of such structures in developing new antimicrobial agents (Reddy et al., 2010).

Characterization and Biological Activity

Substituted tricyclic compounds, including 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the potential for developing novel antibiotics and antifungal drugs based on these and similar chemical structures (Mittal et al., 2011).

Optical and Electronic Properties

The exploration of the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has been conducted. Such studies are crucial for the development of new materials with potential applications in medicine and nonlinear optics, indicating the broad applicability of these compounds beyond pharmaceuticals (Hussain et al., 2020).

Antitumor Activity

Research into 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity on several human cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, emphasizing the importance of chemical synthesis in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one' involves the reaction of 2-chloro-3-phenylthiopropanol with 2,4,5-trichloropyrimidine to form 2-(2-chloro-3-phenylthiopropylthio)-4,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidine. This intermediate is then reacted with 4-chlorothiophen-2-one to form the final product.", "Starting Materials": [ "2-chloro-3-phenylthiopropanol", "2,4,5-trichloropyrimidine", "4-chlorothiophen-2-one" ], "Reaction": [ "Step 1: React 2-chloro-3-phenylthiopropanol with 2,4,5-trichloropyrimidine in the presence of a base such as potassium carbonate in DMF to form 2-(2-chloro-3-phenylthiopropylthio)-4,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidine.", "Step 2: React the intermediate from step 1 with 4-chlorothiophen-2-one in the presence of a base such as potassium carbonate in DMF to form the final product, 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one." ] }

CAS No.

880456-90-6

Molecular Formula

C18H17ClN2OS3

Molecular Weight

408.98

IUPAC Name

10-(2-chloro-3-phenylsulfanylpropyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H17ClN2OS3/c19-11(9-23-12-5-2-1-3-6-12)10-24-18-20-16(22)15-13-7-4-8-14(13)25-17(15)21-18/h1-3,5-6,11H,4,7-10H2,(H,20,21,22)

InChI Key

VLFLVPADINIHHK-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(CSC4=CC=CC=C4)Cl

solubility

not available

Origin of Product

United States

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